8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the "target compound") is a purine dione derivative characterized by:
- 1,3-dimethyl substitutions on the purine core.
- A 4-methylbenzyl group at position 7.
- A piperazine ring at position 8, linked via a methyl group, with a 4-methoxyphenyl substituent on the piperazine.
The 4-methoxy group on the piperazine may enhance receptor binding through electron-donating effects, while the 4-methylbenzyl group at position 7 contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3/c1-19-5-7-20(8-6-19)17-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)18-31-13-15-32(16-14-31)21-9-11-22(36-4)12-10-21/h5-12H,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBABQGCZEPIXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular structure of the compound includes a purine core with various functional groups that contribute to its biological activity. The key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O3 |
| Molecular Weight | 421.532 g/mol |
| Density | 1.166 g/cm³ |
| Boiling Point | 620.1 °C |
| Flash Point | 328.8 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme crucial for glucose metabolism and insulin signaling. By inhibiting DPP-IV, the compound may enhance insulin sensitivity and lower blood glucose levels, making it a potential candidate for treating type II diabetes and obesity .
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological properties:
- Antidiabetic Activity : As a DPP-IV inhibitor, it has shown promise in improving glycemic control in diabetic models.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Activity : The piperazine moiety is known to exhibit antidepressant effects, which may be relevant in mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
DPP-IV Inhibition Study :
- A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced blood glucose levels compared to control groups. This supports its potential use in managing diabetes.
- Neuroprotective Study :
- Antidepressant Activity :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound’s analogs differ primarily in:
- Piperazine substituents (e.g., phenyl, fluorophenyl, hydroxyethyl).
- Position 7 side chains (e.g., benzyl, phenoxypropyl, phenylpropyl).
- Molecular weight and polarity , influenced by substituent choice.
Table 1: Structural and Molecular Comparison
*Molecular weight calculated based on formula C₂₅H₂₈N₆O₃.
Pharmacological Implications
Piperazine Substituents
- Phenyl () : Lacks methoxy’s electronic effects, possibly reducing affinity for targets requiring polar interactions.
- 4-Fluorophenyl () : Fluorine’s electronegativity may alter binding kinetics, as seen in selective serotonin reuptake inhibitors (SSRIs) .
- Hydroxyethyl () : Introduces hydrogen bonding but reduces membrane permeability.
Position 7 Side Chains
- 4-Methylbenzyl (Target Compound) : Balances lipophilicity and steric hindrance, aiding blood-brain barrier penetration .
- 3-Phenoxypropyl (): Increased flexibility may enhance interaction with hydrophobic pockets in enzymes like phosphodiesterases.
- Benzyl () : Simpler structure but may lack selectivity due to reduced steric bulk.
Preparation Methods
Construction of the 1,3-Dimethylpurine-2,6-dione Skeleton
The purine core is synthesized via Traube’s cyclization, a classical method for xanthine derivatives. Diaminouracil derivatives are condensed with aldehydes under oxidative conditions. For example:
$$
\text{5,6-Diamino-1,3-dimethyluracil} + \text{RCHO} \xrightarrow{\text{BDMS}} \text{1,3-Dimethylxanthine}
$$
Here, bromo dimethyl-sulfonium bromide (BDMS) facilitates imine formation and subsequent cyclization.
Introduction of the 7-(4-Methylbenzyl) Group
Alkylation at the 7-position is achieved using 4-methylbenzyl bromide under basic conditions. A typical procedure involves:
- Dissolving 1,3-dimethylxanthine in anhydrous DMF.
- Adding potassium carbonate (2 eq) and 4-methylbenzyl bromide (1.2 eq).
- Stirring at 60°C for 12 hours.
Yield : ~78% (reported for analogous 7-benzylxanthines).
Functionalization at the 8-Position
Synthesis of 8-(Chloromethyl) Intermediate
The 8-position is activated for nucleophilic substitution via chlorination:
- Intermediate A is prepared by reacting 1,3-dimethyl-7-(4-methylbenzyl)xanthine with paraformaldehyde and thionyl chloride.
- The reaction proceeds via Mannich-type condensation, forming a chloromethyl group.
Reaction Conditions :
Synthesis of 1-(4-Methoxyphenyl)piperazine (Intermediate B)
The piperazine component is synthesized via Ullmann coupling:
- Reacting piperazine with 4-bromoanisole in o-xylene.
- Using NaO$$^t$$Bu as a base and a palladium catalyst (0.5 mol%).
| Parameter | Value |
|---|---|
| Solvent | o-xylene |
| Temperature | 120°C |
| Time | 3 hours |
| Yield | 96% |
Final Coupling Reaction
The chloromethyl group at the 8-position undergoes nucleophilic substitution with 1-(4-methoxyphenyl)piperazine:
- Intermediate A (1 eq) and Intermediate B (1.2 eq) are refluxed in acetone.
- Triethylamine (1 eq) is added to scavenge HCl.
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature | 56–60°C (reflux) |
| Time | 12–15 hours |
| Yield | 64–75% |
Purification is achieved via recrystallization from i-propanol.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-disclosed method uses solid-phase techniques for analogous purine derivatives:
- Coupling bromoacetic acid to a resin-bound amine.
- Sequential alkylation and cyclization steps to build the purine core.
- Cleavage from the resin using trifluoroacetic acid.
Advantages : High purity, scalable for combinatorial libraries.
Limitations : Requires specialized equipment and resins.
One-Pot Methods
Recent advances employ one-pot strategies to reduce step count:
- Simultaneous alkylation at the 7- and 8-positions using dual electrophiles.
- Microwave-assisted reactions to accelerate coupling steps (e.g., 30 minutes at 100°C).
Critical Analysis of Methodologies
Yield Optimization
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to improve yield and purity?
The synthesis involves multi-step organic reactions, typically starting with a purine core functionalized via nucleophilic substitution or reductive amination. Key steps include:
- Purine core formation : Cyclization of intermediates under controlled conditions (e.g., using DMF as a solvent at 80–100°C) .
- Piperazine coupling : Reaction with 4-(4-methoxyphenyl)piperazine using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane .
- Final purification : Silica gel chromatography (0–5% MeOH/EtOAc gradient) or HPLC to isolate the product (purity >95%) .
Optimization strategies : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of piperazine derivative) to minimize side reactions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR (e.g., δ 3.43 ppm for methyl groups on the purine core; δ 4.36 ppm for piperazine protons) .
- Mass spectrometry : HRMS (e.g., m/z 439.2443 [M+Na]) to confirm molecular weight .
- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Q. What are the compound’s known biological targets, and how are these interactions validated experimentally?
- Primary targets : Serotonin receptors (5-HT), viral polymerases (e.g., hepatitis C NS5B), and enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) .
- Validation methods :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities across studies?
- Comparative binding assays : Use standardized protocols (e.g., uniform membrane preparations from HEK293 cells expressing cloned receptors) to minimize variability .
- Structural analysis : Perform molecular docking studies to identify substituent-dependent binding modes (e.g., methoxyphenyl vs. benzyl groups altering piperazine orientation) .
- Meta-analysis : Cross-reference data with structurally similar analogs (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) to identify trends .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?
- Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with 4-chlorobenzyl) and compare bioactivity .
- Computational modeling : Use QSAR models to predict how substituents influence logP, polar surface area, and target affinity .
- Pharmacophore mapping : Identify critical moieties (e.g., the piperazine-methyl group’s role in crossing the blood-brain barrier) .
Q. How should researchers design in vivo studies to evaluate neuropharmacological effects while mitigating off-target toxicity?
- Dose optimization : Start with rodent models (e.g., mice) using doses derived from in vitro IC values (e.g., 10–50 mg/kg for serotonin modulation) .
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function biomarkers during chronic dosing .
Q. What methodologies are used to investigate the compound’s enzymatic inhibition mechanisms?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots (e.g., ALDH1A1 inhibition with K = 12 nM) .
- Crystallography : Resolve co-crystal structures of the compound bound to target enzymes (e.g., ALDH1A1 active site) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine mechanistic models .
Q. How can researchers address stability issues during large-scale synthesis or formulation?
- Degradation analysis : Use accelerated stability studies (40°C/75% RH) to identify hydrolytically labile groups (e.g., ester linkages in prodrug derivatives) .
- Stabilizing agents : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage .
- Controlled environments : Perform reactions under inert atmospheres (N) to prevent oxidation of the methoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
